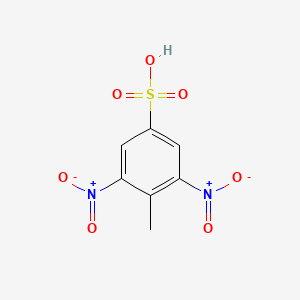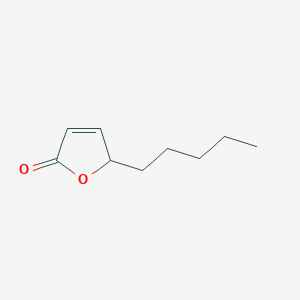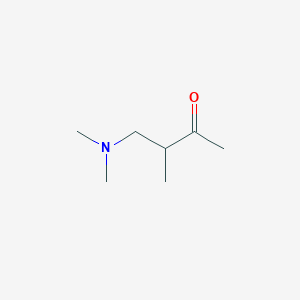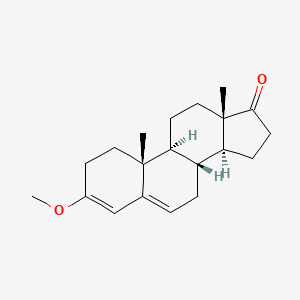
2,6-Dinitrotoluene-4-sulfonic acid
Overview
Description
2,6-Dinitrotoluene-4-sulfonic acid is a chemical compound with the molecular formula C7H6N2O7S. It is a derivative of toluene that contains two nitro groups and a sulfonic acid group. This compound is used in the production of dyes, pigments, and as an intermediate in the synthesis of other chemicals .
Molecular Structure Analysis
2,6-Dinitrotoluene-4-sulfonic acid contains a total of 23 bonds; 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 6 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 nitro groups (aromatic), 1 hydroxyl group, and 1 sulfonic (thio-/dithio-) acid .Scientific Research Applications
Synthesis and Metabolism Studies
- Synthesis of Pyridinium Dinitrobenzyl Sulfates and Potassium Salts : Research focused on synthesizing sulfates and glucuronides of 2,4-dinitrobenzyl alcohol and 2,6-dinitrobenzyl alcohol, which are metabolites of 2,4-dinitrotoluene (2,4-DNT) and 2,6-dinitrotoluene (2,6-DNT), respectively. These compounds are important for studying the carcinogenicity of 2,4-DNT and 2,6-DNT (Mori et al., 1998).
Biodegradation and Environmental Impact
- Biodegradation by Pseudomonas sp. X5 : A study involving Pseudomonas sp. X5, a bacterium isolated from contaminated soil, revealed its ability to degrade dinitrotoluene sulfonates and other nitro-aromatic pollutants. The degradation involved transforming nitro groups to amino groups, suggesting potential applications in environmental remediation (Xu et al., 2019).
Chemical Properties and Industrial Processes
- Preparation of 2,6-Dinitrotoluene : A method for obtaining pure 2,6-dinitrotoluene by reducing industrial dinitrotoluene with ammonium sulfide was studied. This research highlights process optimizations and characterizations crucial for industrial applications (Chen Mei-jun, 2006).
Detoxification and Hazardous Waste Management
- Detoxification of Dinitrotoluene by Transgenic Switchgrass : An innovative approach using transgenic switchgrass overexpressing bacterial nitroreductase demonstrated the plant's significantly enhanced ability to remove and detoxify 2,4-DNT, a highly toxic and mutagenic substance. This study opens new avenues in phytoremediation for environmental clean-up (Su et al., 2021).
Soil Contamination and Risk Assessment
- **Distribution and Migration Characteristics of DNTs inTNT Production Sites**: Research was conducted on the distribution and migration of dinitrotoluene sulfonates (DNTs) in soil at TNT production sites. It highlighted the significant contamination and potential human health risks posed by these compounds, emphasizing the need for careful management and remediation strategies (Zhao et al., 2021).
Chemical Reactions and Nitration Processes
- Electrophilic Aromatic Substitution in Nitration : This study delves into the chlorination and nitration of various compounds, including dinitrotoluene isomers, in different acid solutions. The research provides insights into the reaction mechanisms and potential applications in chemical synthesis (Melhuish & Moodie, 1989).
Waste Treatment and Environmental Management
- Decomposition of Dinitrotoluene Isomers by Ozonation : The study investigates the use of ozone and UV/O3 for the mineralization of dinitrotoluene isomers in spent acid from the toluene nitration process. This research is pivotal for understanding how to effectively treat and manage industrial waste products (Chen et al., 2007).
Safety And Hazards
2,6-Dinitrotoluene-4-sulfonic acid is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and may cause cancer. It is also suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
4-methyl-3,5-dinitrobenzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-4-6(8(10)11)2-5(17(14,15)16)3-7(4)9(12)13/h2-3H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBCSBNHMVLMKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058979 | |
| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dinitrotoluene-4-sulfonic acid | |
CAS RN |
88-90-4, 74543-18-3 | |
| Record name | 2,6-Dinitrotoluene-4-sulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dinitrotoluene-4-sulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074543183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonic acid, 4-methyl-3,5-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dinitro-p-toluenesulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(benzyloxy)carbonyl]glycylglycylnorvaline](/img/structure/B1607158.png)







![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]acetamide](/img/structure/B1607172.png)



